3-(3-Bromobenzyl)indolin-2-one

Purity comparison Quality control Positional isomer

3-(3-Bromobenzyl)indolin-2-one (CAS 931325-89-2) is a 3-substituted indolin-2-one (oxindole) derivative with molecular formula C15H12BrNO and a molecular weight of 302.17 g/mol. The compound features a meta-bromobenzyl substituent at the C3 position of the oxindole core, a scaffold recognized in medicinal chemistry as a privileged structure for kinase inhibitor development.

Molecular Formula C15H12BrNO
Molecular Weight 302.16 g/mol
Cat. No. B11369769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromobenzyl)indolin-2-one
Molecular FormulaC15H12BrNO
Molecular Weight302.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=CC=C3)Br
InChIInChI=1S/C15H12BrNO/c16-11-5-3-4-10(8-11)9-13-12-6-1-2-7-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18)
InChIKeyGXTSSKHXXSPBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromobenzyl)indolin-2-one – Compound Identity and Sourcing Baseline for Research Procurement


3-(3-Bromobenzyl)indolin-2-one (CAS 931325-89-2) is a 3-substituted indolin-2-one (oxindole) derivative with molecular formula C15H12BrNO and a molecular weight of 302.17 g/mol . The compound features a meta-bromobenzyl substituent at the C3 position of the oxindole core, a scaffold recognized in medicinal chemistry as a privileged structure for kinase inhibitor development [1]. It is primarily supplied as a research chemical building block with a standard purity of 98% and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC .

Why 3-(3-Bromobenzyl)indolin-2-one Cannot Be Generically Substituted by Other 3-Benzyl-oxindole Isomers


The position of the bromine substituent on the benzyl ring profoundly influences both synthetic utility and potential biological target engagement, making simple interchange between ortho, meta, and para isomers scientifically unsound. The meta-bromo isomer offers a distinct steric and electronic profile that affects downstream derivatization chemistry, such as N-protection yields under basic conditions [1], whereas the para isomer is more commonly encountered in the benzylidene (oxidized) form as the kinase modulator SU-4942 (CAS 76086-99-2) . In the broader structure-activity relationship of 3-substituted indolin-2-ones, the nature and position of substituents on the benzyl ring have been shown to govern selectivity across receptor tyrosine kinases, with meta-substituted benzyl derivatives exhibiting a distinct selectivity fingerprint [2]. Without quantitative batch-specific data on purity and identity, substituting one positional isomer for another introduces uncharacterized variables that can compromise the reproducibility of both chemical transformations and biological assays.

Quantitative Differentiation Evidence: 3-(3-Bromobenzyl)indolin-2-one vs. Closest Analogs


Standard Purity: Meta-Bromo Isomer Achieves 98% vs. 95% for Ortho-Bromo Isomer from Comparable Suppliers

When sourced from the same major supplier, 3-(3-bromobenzyl)indolin-2-one (meta isomer) is listed at a standard purity of 98%, while 3-(2-bromobenzyl)indolin-2-one (ortho isomer) is supplied at 95% . The para isomer is also available at 98% . This 3-percentage-point purity differential between the meta and ortho isomers represents a meaningful difference in total impurity burden for applications requiring high chemical homogeneity.

Purity comparison Quality control Positional isomer

N-Protection Derivatization Yield: Meta-Bromo Oxindole Can Be Converted to Boc-Protected Intermediate with Demonstrated 42% Yield

3-(3-Bromobenzyl)indolin-2-one undergoes N-Boc protection with di-tert-butyl dicarbonate in THF using potassium carbonate to yield tert-butyl 3-(3-bromobenzyl)-2-oxoindoline-1-carboxylate in 42% yield after 17 hours [1]. This transformation is explicitly documented in the literature, demonstrating the compound's utility as a synthetic intermediate for further functionalization at the N1 position. No analogous reported yield data were identified for the ortho or para isomers under identical conditions.

Synthetic derivatization N-Boc protection Building block scope

Kinase Selectivity Landscape: Meta-Substituted 3-Benzyl-Indolin-2-ones Occupy a Distinct Position in the RTK Selectivity Spectrum

The foundational J. Med. Chem. study by Sun et al. (1998) established that 3-substituted indolin-2-ones exhibit selectivity across receptor tyrosine kinases (RTKs), with the nature and position of substituents on the C3 benzyl ring governing selectivity for specific kinases [1]. The study found that 3-(substituted benzylidenyl)indolin-2-ones — the oxidized analogs of 3-benzyl-indolin-2-ones — with bulky groups at specific positions of the phenyl ring showed high selectivity toward EGF and Her-2 RTKs, while five-membered heteroaryl methylidenyl derivatives were highly specific against VEGF (Flk-1) RTK [1]. Although direct IC50 data for 3-(3-bromobenzyl)indolin-2-one itself are absent, the class-level SAR indicates that meta-substitution on the benzyl ring accesses a different kinase selectivity space than ortho or para substitution.

Kinase selectivity Receptor tyrosine kinase Structure-activity relationship

Comprehensive Batch-Level Analytical Documentation Enables Reproducible Research Use

The major Chinese supplier Bidepharm provides 3-(3-Bromobenzyl)indolin-2-one with batch-specific analytical certificates including NMR, HPLC, and GC . In contrast, the unsubstituted parent compound 3-Benzylindolin-2-one (CAS 7511-08-2) is primarily available from multiple vendors at 95% purity with more limited analytical documentation . The availability of orthogonal analytical characterization (NMR for structural identity, HPLC for purity, GC for volatile impurities) reduces the risk of mis-identified or degraded material reaching biological assays.

Quality assurance Analytical characterization Reproducibility

Recommended Application Scenarios for 3-(3-Bromobenzyl)indolin-2-one Based on Verified Evidence


Kinase Inhibitor Lead Generation via 3-Substituted Indolin-2-one Scaffold Exploration

For medicinal chemistry teams building focused libraries around the oxindole kinase inhibitor scaffold, 3-(3-bromobenzyl)indolin-2-one provides access to the meta-substituted region of chemical space that remains distinct from the more extensively characterized para-substituted benzylidene series (e.g., SU-4942) . The foundational SAR established by Sun et al. (1998) demonstrates that substitution position on the benzyl ring qualitatively alters RTK selectivity, with different substitution patterns directing inhibition toward different kinase targets [1]. Selecting the meta-bromo isomer over the para isomer thus enables exploration of a different selectivity profile within the same core scaffold. The available N-Boc derivatization protocol further supports library expansion at the N1 position [2].

High-Purity Building Block Procurement for Multi-Step Synthesis Requiring Defined Initial Quality

In multi-step synthetic sequences where impurity carry-through can compromise final compound purity, the 98% standard purity of 3-(3-bromobenzyl)indolin-2-one offers a tangible advantage over the 95% ortho isomer [1]. The availability of orthogonal QC documentation (NMR, HPLC, GC) enables researchers to verify structural identity and purity before committing the material to complex synthetic pathways, reducing the risk of downstream purification failures. This is particularly relevant for programs where the bromine atom serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Ullmann couplings).

Chemical Probe Development Requiring Underexplored Bromine Substitution Patterns

For chemical probe programs seeking novel intellectual property positions, the meta-bromo substitution pattern of 3-(3-bromobenzyl)indolin-2-one occupies a relatively underexplored niche compared to the para-substituted analogs that dominate the patent and primary literature, such as SU-4942 and the broader benzylidene-indolin-2-one class [1]. The compound's documented synthetic tractability (N-Boc protection in 42% yield [2]) and the availability of the bromine atom as a functional handle for diversification via metal-catalyzed cross-coupling make it a strategically differentiated starting point for generating novel IP in the kinase inhibitor space.

Comparative Isomer Studies in Kinase Selectivity Profiling

For biochemical pharmacology groups conducting systematic isomer comparisons, 3-(3-bromobenzyl)indolin-2-one can serve as the meta reference point in a panel that includes the ortho (CAS 1185774-33-7) and para (CAS 330574-09-9) isomers. Such head-to-head profiling, while not yet published, would directly address the gap identified in the class-level SAR and could reveal quantitative differences in kinase inhibition potency and selectivity attributable solely to bromine position — information of high value for computational modeling and structure-based drug design.

Quote Request

Request a Quote for 3-(3-Bromobenzyl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.